molecular formula C7H13N B3228873 (R)-2-cyclopropylpyrrolidine CAS No. 1270206-86-4

(R)-2-cyclopropylpyrrolidine

Cat. No. B3228873
CAS RN: 1270206-86-4
M. Wt: 111.18 g/mol
InChI Key: WOUSTBXLCUPLRA-SSDOTTSWSA-N
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Description

“®-2-cyclopropylpyrrolidine” is a chemical compound with the molecular formula C7H13N . It is also known as “(2R)-2-cyclopropylpyrrolidine hydrochloride” with a CAS Number of 2305078-83-3 . The compound is typically stored at a temperature of 4 degrees Celsius .


Physical And Chemical Properties Analysis

“®-2-cyclopropylpyrrolidine” is an off-white solid . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neuroprotection

  • Selective Activation of Metabotropic Glutamate Receptors : A study by Battaglia et al. (1998) found that Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a related compound to (R)-2-cyclopropylpyrrolidine, is a potent agonist of metabotropic glutamate receptors mGlu2 and -3. This compound protected neurons against excitotoxic degeneration in murine cortical cultures, suggesting potential neuroprotective applications (Battaglia et al., 1998).

Antibacterial Agents

  • Synthesis and Properties of Antibacterial Agents : Rosen et al. (1988) described the asymmetric synthesis of enantiomers of a quinolonecarboxylic acid class antibacterial agent, demonstrating significant in vitro and in vivo antibacterial activity. This study highlights the potential of enantiomers of (R)-2-cyclopropylpyrrolidine derivatives in developing effective antibacterial drugs (Rosen et al., 1988).

Privileged Scaffold in Drug Discovery

  • Rhodanine as a Privileged Scaffold : Tomašič and Mašič (2009) reviewed the role of rhodanines, thiazolidine-2,4-diones, and pseudothiohydantoins, related to (R)-2-cyclopropylpyrrolidine, in drug discovery. These compounds have been used in the treatment of type II diabetes mellitus and show a wide range of pharmacological activities, indicating their importance in medicinal chemistry (Tomašič & Mašič, 2009).

Serotonin Receptor Antagonists

  • Pharmacological Profiles of R-96544 : Ogawa et al. (2002) studied the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, showing its potential in inhibiting platelet aggregation and being competitive and selective. This research contributes to understanding the therapeutic potential of serotonin receptor antagonists for cardiovascular diseases (Ogawa et al., 2002).

Organometallic Chemistry

  • Cyclometalation of Chiral Secondary Amines : Barloy et al. (2011) researched the reaction of chiral secondary amines, including (R)-2-cyclopropylpyrrolidine analogs, with certain organometallic complexes. This study is significant for understanding the reactions and potential applications in organometallic chemistry (Barloy et al., 2011).

Anticancer Research

  • Biological and Pharmacological Activities of Ruthenium(II) Complexes : Pierroz et al. (2012) explored the antiproliferative activity of Ru(II) complexes, including those incorporating pyrrolidine analogs. These complexes displayed promising anticancer activities, indicating their potential in anticancer drug development (Pierroz et al., 2012).

Drug Synthesis and Stereochemistry

  • Efficient Synthesis of (R)-2-Methylpyrrolidine : Zhao et al. (2006) described a high-yielding synthesis of (R)-2-methylpyrrolidine, a compound structurally similar to (R)-2-cyclopropylpyrrolidine. This research is important for the scalable preparation of this compound in drug synthesis (Zhao et al., 2006).

Pan-Genotypic Inhibitors

  • Discovery of ABT-267 : DeGoey et al. (2014) reported the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, based on N-phenylpyrrolidine, indicating its potential in treating various genotypes of Hepatitis C Virus (DeGoey et al., 2014).

Safety and Hazards

The safety information for “®-2-cyclopropylpyrrolidine” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R)-2-cyclopropylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSTBXLCUPLRA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-cyclopropylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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